Benzene, 2-chloro-1,4-bis-(chloromethyl)
Overview
Description
Benzene, 2-chloro-1,4-bis-(chloromethyl) is an organic compound with the molecular formula C₈H₇Cl₃ It is characterized by a benzene ring substituted with two chloromethyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzene: One common method involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces chloromethyl groups onto the benzene ring.
From Benzenedimethanol: Another method involves the reaction of benzenedimethanol with hydrogen chloride to produce the desired compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 2-chloro-1,4-bis-(chloromethyl) can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products include benzoic acid derivatives or benzaldehyde derivatives.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
Benzene, 2-chloro-1,4-bis-(chloromethyl) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to introduce functional groups into larger molecules.
Mechanism of Action
The mechanism by which Benzene, 2-chloro-1,4-bis-(chloromethyl) exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Benzene, 1,4-bis(chloromethyl):
Benzene, 1,2-bis(chloromethyl):
Benzene, 1,3-bis(chloromethyl):
Uniqueness: Benzene, 2-chloro-1,4-bis-(chloromethyl) is unique due to the presence of an additional chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This additional chlorine atom can also affect the compound’s physical properties and its interactions with other molecules.
Properties
IUPAC Name |
2-chloro-1,4-bis(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINXWCAGXQIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326174 | |
Record name | Benzene, 2-chloro-1,4-bis-(chloromethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10221-08-6 | |
Record name | NSC525120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-chloro-1,4-bis-(chloromethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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